molecular formula C5H8ClNO2 B8207816 2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride

2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride

Cat. No.: B8207816
M. Wt: 149.57 g/mol
InChI Key: XTZZUWPXVCIZHU-UHFFFAOYSA-N
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Description

2,5-Dihydro-1H-pyrrole-3-carboxylic acid hydrochloride is a heterocyclic organic compound It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride typically involves the hydrogenation of pyrrole derivatives. One common method is the hydrogenation of pyrrole in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . Another approach involves the cyclization of α-amino ynones, followed by hydrogenation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale hydrogenation processes. These methods utilize continuous flow reactors to ensure efficient hydrogenation and high yield. The reaction conditions are optimized to maintain the stability of the compound and prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-1H-pyrrole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyrrole-3-carboxylic acid derivatives.

    Reduction: It can be further reduced to form fully saturated pyrrolidine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Pyrrole-3-carboxylic acid derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: N-substituted pyrrole derivatives.

Scientific Research Applications

2,5-Dihydro-1H-pyrrole-3-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-3-carboxylic acid: A structurally related compound with similar chemical properties.

    Pyrrolidine: A fully saturated derivative of pyrrole.

    2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Another derivative with potential bioactive properties.

Uniqueness

2,5-Dihydro-1H-pyrrole-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride group. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

2,5-dihydro-1H-pyrrole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2.ClH/c7-5(8)4-1-2-6-3-4;/h1,6H,2-3H2,(H,7,8);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZZUWPXVCIZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CN1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.57 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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